Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate
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Overview
Description
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is an organic compound with the molecular formula C15H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(isopropylamino)phenyl(methyl)carbamate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar chemical properties.
Tert-butyl (4-ethynylphenyl)carbamate: Another derivative with different functional groups.
Tert-butyl methyl(piperidin-4-yl)carbamate: A related compound with a piperidine ring.
Uniqueness
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[4-(propan-2-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)16-12-7-9-13(10-8-12)17(6)14(18)19-15(3,4)5/h7-11,16H,1-6H3 |
InChI Key |
QKKCWEPWNOYKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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